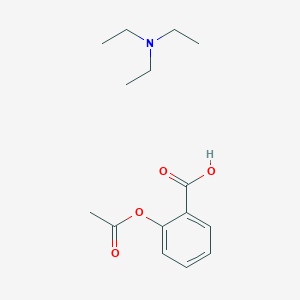
2-acetyloxybenzoic acid;N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyloxybenzoic acid;N,N-diethylethanamine: is a chemical compound that combines the properties of both an ester and an amine. The ester component, 2-acetyloxybenzoic acid, is commonly known as acetylsalicylic acid, which is widely used as an analgesic and anti-inflammatory agent. The amine component, N,N-diethylethanamine, is a tertiary amine that is often used as a base in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyloxybenzoic acid;N,N-diethylethanamine typically involves the esterification of salicylic acid with acetic anhydride to form 2-acetyloxybenzoic acid. This is followed by the reaction of 2-acetyloxybenzoic acid with N,N-diethylethanamine under controlled conditions to form the final compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and amine addition reactions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a catalyst or reducing metals in acid.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced forms of the compound, such as alcohols.
Substitution: Halogenated derivatives, such as brominated compounds.
科学的研究の応用
Chemistry: 2-acetyloxybenzoic acid;N,N-diethylethanamine is used as a reagent in organic synthesis, particularly in the formation of ester and amine derivatives.
Biology: The compound is studied for its potential biological activities, including its analgesic and anti-inflammatory properties.
Medicine: The ester component, 2-acetyloxybenzoic acid, is widely used in medicine as acetylsalicylic acid (aspirin). The combination with N,N-diethylethanamine is explored for enhanced therapeutic effects.
Industry: In industrial applications, the compound is used in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-acetyloxybenzoic acid;N,N-diethylethanamine involves the inhibition of cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation. The amine component may enhance the solubility and bioavailability of the compound, contributing to its overall effectiveness.
類似化合物との比較
Acetylsalicylic acid (aspirin): Shares the ester component but lacks the amine group.
N,N-diethylethanamine: Shares the amine component but lacks the ester group.
Uniqueness: The combination of an ester and an amine in 2-acetyloxybenzoic acid;N,N-diethylethanamine provides unique properties, such as enhanced solubility and potential synergistic effects in therapeutic applications. This makes it distinct from its individual components and other similar compounds.
特性
CAS番号 |
92953-32-7 |
|---|---|
分子式 |
C15H23NO4 |
分子量 |
281.35 g/mol |
IUPAC名 |
2-acetyloxybenzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C9H8O4.C6H15N/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-4-7(5-2)6-3/h2-5H,1H3,(H,11,12);4-6H2,1-3H3 |
InChIキー |
GTFJMIBLFIWFHQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.CC(=O)OC1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)
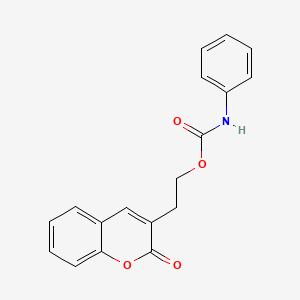
![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)


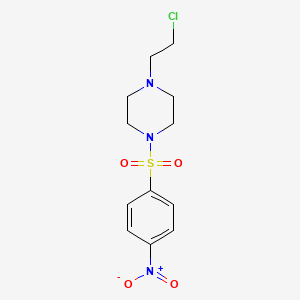
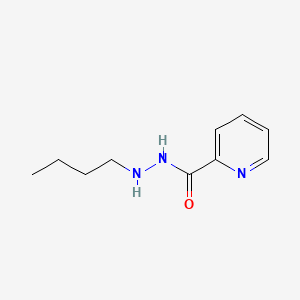
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)
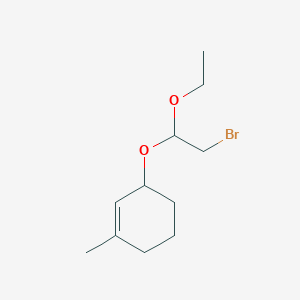

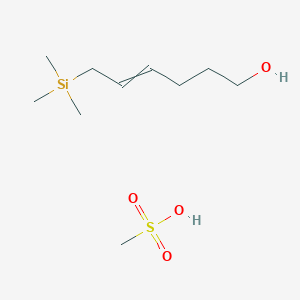
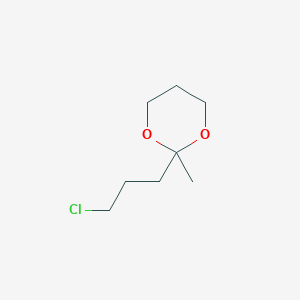
![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)
